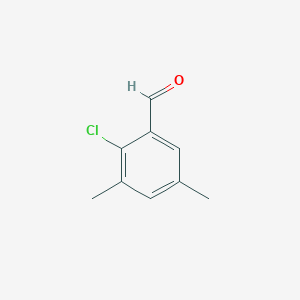

2-Chloro-3,5-dimethylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-3-7(2)9(10)8(4-6)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIJSPJSDUXDLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560943 | |

| Record name | 2-Chloro-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125340-12-7 | |

| Record name | 2-Chloro-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3,5 Dimethylbenzaldehyde

Advanced Spectroscopic Techniques for Comprehensive Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 2-Chloro-3,5-dimethylbenzaldehyde, the aldehydic proton (-CHO) is expected to appear as a singlet at a downfield chemical shift, typically in the range of δ 9.9-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic region would display two singlets, corresponding to the protons at the C4 and C6 positions. The two methyl groups (-CH₃) at the C3 and C5 positions would appear as distinct singlets in the typical alkyl region, around δ 2.3-2.5 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The aldehydic carbon is the most deshielded, expected around δ 190-195 ppm. The aromatic carbons would appear between δ 125-145 ppm, with their specific shifts influenced by the attached substituents. The carbon bearing the chlorine atom (C2) would be shifted downfield due to the inductive effect of the halogen. The carbons attached to the methyl groups (C3 and C5) and the unsubstituted carbons (C1, C4, C6) would have distinct chemical shifts. The methyl carbons are expected to resonate in the upfield region, typically around δ 20-22 ppm.

Interactive Data Table: Predicted and Analogue NMR Chemical Shifts (δ, ppm) in CDCl₃ Predicted values for this compound are based on principles of substituent effects. Experimental data for analogues are provided for comparison.

| Assignment | This compound (Predicted) | 3,5-Dimethylbenzaldehyde (B1265933) (Experimental) spectrabase.com | 2-Chlorobenzaldehyde (Experimental) |

| ¹H NMR | |||

| -CHO | ~10.3 | 9.91 | 10.45 |

| Ar-H | ~7.5 (s, 1H), ~7.4 (s, 1H) | 7.59 (s, 1H), 7.49 (s, 2H) | 7.91 (dd, 1H), 7.55-7.40 (m, 3H) |

| -CH₃ | ~2.4 (s, 3H), ~2.3 (s, 3H) | 2.39 (s, 6H) | N/A |

| ¹³C NMR | |||

| C=O | ~191 | 192.5 | 189.7 |

| C-Cl | ~136 | N/A | 135.5 |

| C-CH₃ | ~140, ~139 | 139.4 | N/A |

| Ar-C | ~135, ~133, ~130 | 135.2, 130.1, 129.2 | 134.1, 131.6, 130.7, 127.5 |

| -CH₃ | ~21 | 21.2 | N/A |

Note: 's' denotes singlet, 'dd' denotes doublet of doublets, 'm' denotes multiplet. N/A: Not Applicable.

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, several characteristic absorption bands are expected. The most prominent would be the strong C=O stretching vibration of the aldehyde group, anticipated in the region of 1690-1715 cm⁻¹. The presence of an ortho-chlorine substituent, which is electron-withdrawing, typically shifts this absorption to a higher frequency compared to unsubstituted benzaldehyde (B42025). Other key absorptions include C-H stretching from the aldehyde group (around 2820 cm⁻¹ and 2720 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), C-H stretching of the methyl groups (around 2950-2850 cm⁻¹), aromatic C=C ring stretching (1600-1450 cm⁻¹), and the C-Cl stretching vibration (typically 800-600 cm⁻¹).

Interactive Data Table: Key FTIR Absorption Bands (cm⁻¹) for Structural Analogues

| Functional Group | Vibrational Mode | 3,5-Dimethylbenzaldehyde (Experimental) nist.govnih.gov | 2-Chlorobenzaldehyde (Experimental) nist.gov |

| Aldehyde C-H | Stretch | ~2820, ~2730 | ~2860, ~2770 |

| Carbonyl C=O | Stretch | ~1700 | ~1705 |

| Aromatic C=C | Ring Stretch | ~1600, ~1580 | ~1590, ~1570 |

| C-Cl | Stretch | N/A | ~750 |

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. Aromatic aldehydes like this compound are expected to show two main absorption bands. The first is a weak band in the range of 300-350 nm, corresponding to the forbidden n → π* transition of the carbonyl group's non-bonding electrons. The second is a much stronger band, typically below 300 nm, arising from the π → π* transition within the conjugated system of the benzene (B151609) ring and the carbonyl group. The chloro and methyl substituents on the benzene ring act as auxochromes, which can cause a bathochromic (red) shift of these absorptions to longer wavelengths compared to unsubstituted benzaldehyde.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₉H₉ClO), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 168.034. A key feature would be the presence of an [M+2]⁺ peak at m/z 170, with an intensity approximately one-third of the [M]⁺ peak, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

Common fragmentation pathways would likely include the loss of the aldehyde proton ([M-1]⁺), the entire formyl group ([M-29]⁺, loss of CHO), or the chlorine atom ([M-35]⁺). Subsequent fragmentation could involve the loss of methyl radicals or other rearrangements of the aromatic ring.

Interactive Data Table: Predicted and Analogue Mass Spectrometry Data (m/z)

| Ion/Fragment | This compound (Predicted) | 3,5-Dimethylbenzaldehyde (Experimental) nist.gov | 2-Chlorobenzaldehyde (Experimental) nist.gov |

| [M]⁺ | 168 | 134 | 140 |

| [M+2]⁺ | 170 | N/A | 142 |

| [M-H]⁺ | 167 | 133 | 139 |

| [M-CHO]⁺ | 139 | 105 | 111 |

| [M-Cl]⁺ | 133 | N/A | N/A |

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and crystal packing. This technique would allow for the unambiguous determination of the molecule's conformation in the crystal lattice, including the planarity of the benzene ring and the orientation of the aldehyde and chloro substituents. However, XRD analysis requires a suitable single crystal of the compound, and no public crystal structure data for this compound is currently available.

Conformational Analysis and Internal Dynamics

The conformational preference of this compound is primarily determined by the rotation around the single bond connecting the aldehyde group to the aromatic ring. For ortho-substituted benzaldehydes, two planar conformers are generally considered: O-trans, where the carbonyl oxygen is directed away from the ortho-substituent, and O-cis, where it is directed towards it. acs.org

In the case of this compound, the O-trans conformer is expected to be significantly more stable and thus the predominant form. This preference is driven by the minimization of both steric hindrance and electrostatic repulsion between the lone pairs of the carbonyl oxygen and the electron-rich chlorine atom. acs.org The planarity of the system is favored by the conjugation between the π-system of the benzene ring and the carbonyl group. While non-planar conformations are possible, they are generally higher in energy. The internal dynamics would largely involve the rotational barrier between the cis and trans conformers.

Spectroscopic and Structural Analysis of this compound

Following a comprehensive search of scientific literature, no specific experimental or theoretical studies on the microwave spectroscopy, large amplitude motions of methyl groups, torsional barriers, or rotational isomerism for the chemical compound this compound were found.

The inquiry was specifically focused on the following aspects of this compound:

Torsional Barriers and Rotational Isomerism in Methyl-Substituted Benzaldehydes

While research exists for structurally similar compounds, such as various dimethylbenzaldehyde isomers, the strict requirement to only include information pertaining to this compound prevents the inclusion of data from these related molecules. The presence of a chlorine atom at the 2-position of the benzene ring would significantly influence the molecule's rotational constants, dipole moment, and the potential energy surface for the internal rotation of the methyl groups and the aldehyde group, making direct extrapolation of data from other compounds scientifically unsound for an article focused solely on this compound.

Therefore, the detailed research findings and data tables requested for the specified subsections cannot be provided at this time due to the absence of published research on this particular compound.

Computational Chemistry and Theoretical Investigations of 2 Chloro 3,5 Dimethylbenzaldehyde

Density Functional Theory (DFT) Applications in Molecular Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting a variety of molecular properties.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states molpro.netcecam.orgmpg.degoogle.com. It is the primary method for calculating electronic transition energies, which correspond to the absorption of light in UV-Vis spectroscopy. This allows for the theoretical prediction and interpretation of a molecule's absorption spectrum, providing insights into its color and photochemical behavior cecam.orgnih.gov.

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.

Elucidation of Binding Modes with Biological Receptors

As of the current literature review, specific molecular docking studies detailing the binding modes of 2-Chloro-3,5-dimethylbenzaldehyde with particular biological receptors have not been reported.

However, research on other substituted benzaldehydes demonstrates the utility of this approach. For instance, docking studies on various chlorobenzaldehyde derivatives have been performed to explore their potential as inhibitors for specific enzymes. Such studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the aldehyde group, the chloro substituent, and the amino acid residues within the active site of the receptor. It is plausible that the chloro and dimethyl substitutions on the phenyl ring of this compound would significantly influence its binding orientation and affinity within a receptor's binding pocket.

Prediction of Pharmacokinetic Properties (ADMET) through In Silico Methods

The pharmacokinetic profile of a compound, encompassing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), can be predicted using various in silico models. These predictions are crucial in the early stages of drug development to identify candidates with favorable drug-like properties.

A detailed in silico ADMET prediction for this compound is not currently available in published research.

Generally, computational tools are used to calculate various molecular descriptors that correlate with ADMET properties. These descriptors often include molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors. Based on these, models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. For this compound, its relatively small size and the presence of a chlorine atom and methyl groups would be key factors in these predictions.

Non-Linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods, particularly quantum chemical calculations, are frequently employed to predict the NLO properties of molecules.

Specific theoretical investigations into the non-linear optical properties of this compound have not been found in the surveyed scientific literature.

Studies on similar aromatic aldehydes often involve the calculation of parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using methods like Density Functional Theory (DFT). The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups on the benzaldehyde (B42025) scaffold could potentially lead to interesting NLO properties due to intramolecular charge transfer, a key feature for enhancing the second-order NLO response.

Thermodynamic Functions and Stability Assessments

Computational chemistry provides a means to calculate the thermodynamic properties of a molecule, offering insights into its stability and reactivity. These calculations are typically performed using statistical mechanics based on the vibrational frequencies obtained from quantum chemical calculations.

There are no specific published studies detailing the calculated thermodynamic functions and stability assessments for this compound.

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 3,5 Dimethylbenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group, characterized by a carbonyl center (a carbon double-bonded to an oxygen), is a cornerstone of the reactivity of 2-Chloro-3,5-dimethylbenzaldehyde. The inherent polarity of the carbon-oxygen double bond, with the carbon atom being electrophilic, makes it a prime target for nucleophilic attack. This fundamental property underpins a variety of important chemical transformations.

Nucleophilic Addition Reactions, including Schiff Base Formation

Nucleophilic addition is a characteristic reaction of aldehydes. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

A prominent example of nucleophilic addition is the formation of Schiff bases (imines). This reaction involves the condensation of an aldehyde with a primary amine. The reaction proceeds via a two-step mechanism: the initial nucleophilic addition of the amine to the carbonyl group forms an unstable carbinolamine intermediate. This intermediate then undergoes dehydration, typically acid-catalyzed, to form the stable imine product, characterized by a carbon-nitrogen double bond. nist.gov The general conditions for Schiff base formation often involve refluxing the aldehyde and amine in a suitable solvent, sometimes with a catalytic amount of acid. mdpi.com

While specific studies on Schiff base formation with this compound are not extensively detailed in the surveyed literature, the principles of this reaction are well-established for substituted benzaldehydes. For instance, studies on other chlorinated and substituted benzaldehydes demonstrate their successful conversion to Schiff bases, which are of interest for their potential biological activities. miguelprudencio.comwikipedia.org

Table 1: General Conditions for Schiff Base Formation

| Reactants | Catalyst | Solvent | Conditions | Product |

|---|

One-Carbon Homologation Reactions (e.g., Corey-Fuchs Reaction)

One-carbon homologation reactions are a class of chemical transformations that extend a carbon chain by a single carbon atom. miguelprudencio.com The Corey-Fuchs reaction is a powerful two-step method for converting aldehydes into terminal alkynes, which represents a one-carbon homologation. researchgate.netmdpi.comsigmaaldrich.com

The first step involves the reaction of the aldehyde with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to form a 1,1-dibromoalkene. researchgate.netmdpi.com In the second step, treatment of the dibromoalkene with a strong base, such as n-butyllithium, induces elimination of two molecules of hydrogen bromide to yield the terminal alkyne. researchgate.netmdpi.com

Table 2: General Steps of the Corey-Fuchs Reaction

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1 | Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄) | 1,1-Dibromoalkene |

Condensation Reactions (e.g., Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis)

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone to form an α,β-unsaturated ketone, a class of compounds known as chalcones. mdpi.comchemicalbook.com This reaction is a cornerstone in the synthesis of various biologically active molecules.

The mechanism involves the deprotonation of the α-carbon of the ketone by a base to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) adduct readily undergoes dehydration to yield the stable, conjugated chalcone.

While no specific studies detailing the Claisen-Schmidt condensation of this compound were found, the reaction is widely used with various substituted benzaldehydes. wikipedia.org The electronic and steric effects of the chloro and dimethyl groups on this compound would likely influence the reactivity of the aldehyde and the yield of the resulting chalcone.

Reactivity of the Substituted Aromatic Ring

The benzene (B151609) ring of this compound, adorned with a chlorine atom, two methyl groups, and an aldehyde group, exhibits a rich and complex reactivity pattern in substitution reactions. The nature and position of these substituents dictate the regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Substitution Reactions and Directing Effects of Substituents

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents on the ring profoundly influence the rate and position of the incoming electrophile. This is due to a combination of inductive and resonance effects.

Methyl groups (-CH₃): These are activating groups and ortho, para-directors. They donate electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. They stabilize the arenium ion intermediate formed during the substitution at the ortho and para positions.

Chloro group (-Cl): This is a deactivating group but an ortho, para-director. The high electronegativity of chlorine withdraws electron density from the ring via an inductive effect, deactivating it towards electrophilic attack. However, the lone pairs on the chlorine atom can be donated to the ring through resonance, stabilizing the arenium ion intermediate at the ortho and para positions.

Aldehyde group (-CHO): This is a deactivating group and a meta-director. The carbonyl group is strongly electron-withdrawing, both inductively and through resonance. This deactivates the ring and directs incoming electrophiles to the meta position, as the ortho and para positions are significantly destabilized in the arenium ion intermediate.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is generally favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate.

In this compound, the leaving group would be the chlorine atom at position 2. The aldehyde group at position 1 is an electron-withdrawing group and is ortho to the chlorine. This arrangement should facilitate nucleophilic aromatic substitution. However, the methyl groups at positions 3 and 5 are electron-donating, which would somewhat counteract the activating effect of the aldehyde group.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the chlorine atom, forming a resonance-stabilized carbanion (the Meisenheimer complex). In the second step, the chloride ion is expelled, and the aromaticity of the ring is restored. While specific examples of nucleophilic aromatic substitution on this compound are scarce in the literature, the general principles suggest that it should be susceptible to this type of reaction under appropriate conditions, such as reaction with strong nucleophiles at elevated temperatures.

Derivatization Strategies and Synthetic Utility

This compound is a valuable precursor in organic synthesis, enabling the construction of more complex molecular architectures. Its aldehyde group readily participates in condensation, addition, and cyclization reactions, providing access to a diverse range of derivatives with potential applications in various fields of chemical research.

Synthesis of Chalcones and Their Derivatives

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are important intermediates in the biosynthesis of flavonoids and are known for their broad spectrum of biological activities. The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde (B42025) with an acetophenone (B1666503). wisdomlib.orgwikipedia.org

In the context of this compound, it can be reacted with various acetophenones to yield a series of chalcone derivatives. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. uomustansiriyah.edu.iq The base deprotonates the α-carbon of the acetophenone to form an enolate ion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone, or chalcone. uomustansiriyah.edu.iq The reaction can also be performed under solvent-free conditions, often with microwave irradiation, which can lead to higher yields and shorter reaction times. redalyc.org

| Acetophenone Reactant | Base/Catalyst | Solvent | Reaction Conditions | Product |

| Acetophenone | NaOH | Ethanol | Stirring at room temperature | (E)-1-phenyl-3-(2-chloro-3,5-dimethylphenyl)prop-2-en-1-one |

| 4'-Hydroxyacetophenone | KOH | Ethanol | Stirring at room temperature | (E)-3-(2-chloro-3,5-dimethylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |

| 4'-Methoxyacetophenone | NaOH | Methanol | Reflux | (E)-3-(2-chloro-3,5-dimethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

| 4'-Chloroacetophenone | NaOH | None (Grinding) | Grinding at room temperature | (E)-1-(4-chlorophenyl)-3-(2-chloro-3,5-dimethylphenyl)prop-2-en-1-one. jetir.org |

| 2'-Hydroxyacetophenone | Cu(OTf)₂ | None (Microwave) | Microwave irradiation | (E)-3-(2-chloro-3,5-dimethylphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. researchgate.net |

This table presents plausible reaction conditions for the synthesis of chalcones from this compound based on general methodologies for Claisen-Schmidt condensations.

Formation of Heterocyclic Systems from Benzaldehyde Precursors

The aldehyde functionality of this compound is a key feature that allows for its use as a building block in the synthesis of various heterocyclic systems. Through multicomponent reactions and cyclocondensations, a wide range of nitrogen-, sulfur-, and oxygen-containing heterocycles can be accessed.

One prominent example is the Gewald reaction, which provides a straightforward route to highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of an aldehyde, a cyano-activated methylene (B1212753) compound (like ethyl cyanoacetate (B8463686) or malononitrile), and elemental sulfur in the presence of a base. wikipedia.org When this compound is used, it would lead to the formation of a 2-amino-3-carboxy- or 2-amino-3-cyanothiophene with the 2-chloro-3,5-dimethylphenyl substituent at a key position.

Furthermore, this compound can participate in the synthesis of pyrimidines. For instance, in the Biginelli reaction, an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) are condensed under acidic conditions to form dihydropyrimidinones. nih.gov Other methods for pyrimidine (B1678525) synthesis involve the condensation of amides and nitriles. nih.govresearchgate.net The resulting pyrimidine derivatives bearing the 2-chloro-3,5-dimethylphenyl group could be of interest for further chemical exploration.

| Heterocyclic System | Key Reagents | General Reaction Type |

| 2-Aminothiophene | Ethyl cyanoacetate, Sulfur, Base | Gewald Reaction. umich.eduresearchgate.net |

| Dihydropyrimidinone | Ethyl acetoacetate, Urea/Thiourea, Acid catalyst | Biginelli Reaction |

| Pyridine | β-Ketoester, Ammonia source | Hantzsch Pyridine Synthesis |

| Quinoline (B57606) | Aniline, α,β-Unsaturated carbonyl compound | Combes Quinoline Synthesis |

This table illustrates potential heterocyclic systems that can be synthesized using this compound as a precursor based on established synthetic methodologies.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that readily react with aldehydes to form new carbon-carbon bonds. libretexts.org The reaction of this compound with these reagents results in the nucleophilic addition to the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com

The initial product of this addition is a magnesium or lithium alkoxide, which upon acidic workup, is protonated to yield a secondary alcohol. masterorganicchemistry.com The nature of the R group from the organometallic reagent determines the structure of the resulting alcohol. For example, reaction with methylmagnesium bromide would yield 1-(2-chloro-3,5-dimethylphenyl)ethanol, while reaction with phenyllithium (B1222949) would produce (2-chloro-3,5-dimethylphenyl)(phenyl)methanol. youtube.com

It is important to consider that the chloro-substituent on the aromatic ring could potentially undergo side reactions, such as metal-halogen exchange, especially with more reactive organolithium reagents at non-cryogenic temperatures. wikipedia.orgchemspider.com However, under controlled conditions, the primary reaction is the addition to the aldehyde.

| Organometallic Reagent | Reagent Type | Solvent | Product after Acidic Workup |

| Methylmagnesium bromide (CH₃MgBr) | Grignard Reagent | Diethyl ether or THF | 1-(2-Chloro-3,5-dimethylphenyl)ethanol |

| Phenyllithium (C₆H₅Li) | Organolithium Reagent | Diethyl ether | (2-Chloro-3,5-dimethylphenyl)(phenyl)methanol |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | Grignard Reagent | THF | 1-(2-Chloro-3,5-dimethylphenyl)propan-1-ol |

| n-Butyllithium (n-BuLi) | Organolithium Reagent | Hexane/THF | 1-(2-Chloro-3,5-dimethylphenyl)pentan-1-ol. fiveable.me |

| Vinylmagnesium bromide (CH₂=CHMgBr) | Grignard Reagent | THF | 1-(2-Chloro-3,5-dimethylphenyl)prop-2-en-1-ol |

This table provides examples of the expected products from the reaction of this compound with various organometallic reagents.

Advanced Applications and Biological Activity Profiling of 2 Chloro 3,5 Dimethylbenzaldehyde Derivatives

Medicinal Chemistry Applications

The exploration of 2-chloro-3,5-dimethylbenzaldehyde derivatives in medicinal chemistry has yielded promising results across various therapeutic areas. The inherent reactivity of the aldehyde group, coupled with the electronic effects of the chlorine atom and methyl groups on the benzene (B151609) ring, provides a unique scaffold for the design of novel bioactive molecules.

Development of Bioactive Schiff Base Ligands and Metal Complexes

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a cornerstone of medicinal chemistry due to their synthetic accessibility and broad spectrum of biological activities. nih.goviaps.org.in Derivatives of this compound have been utilized in the synthesis of Schiff base ligands, which can then be chelated with various metal ions to form metal complexes. nih.govbendola.com

The formation of the characteristic azomethine group (C=N) in these Schiff bases is crucial for their biological function. jmchemsci.com These ligands and their corresponding metal complexes have demonstrated a range of activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govjmchemsci.comnih.gov The coordination of the Schiff base to a metal ion can enhance its biological activity. bendola.com For instance, studies on Schiff bases derived from other substituted benzaldehydes have shown that metal complexes can exhibit greater antimicrobial activity than the free ligands. nih.gov

The synthesis of these complexes typically involves reacting the Schiff base ligand with a metal salt, such as those of copper(II), nickel(II), cobalt(II), and zinc(II), in a suitable solvent. jmchemsci.comresearchgate.net The resulting complexes often exhibit distinct geometries, such as octahedral or tetrahedral, which can influence their biological efficacy. researchgate.net

Investigation of Anticancer Activity in Related Benzaldehyde (B42025) Derivatives

Derivatives of benzaldehyde have been a focal point in the search for new anticancer agents. nih.gov Research into compounds structurally related to this compound has revealed significant cytotoxic effects against various cancer cell lines. nih.govresearchgate.net

One area of investigation involves the synthesis of benzyloxybenzaldehyde derivatives, which have shown activity against the HL-60 human leukemia cell line. nih.govresearchgate.net For example, compounds such as 2-(benzyloxy)-5-chlorobenzaldehyde (B1269881) and 2-[(2-chlorobenzyl)oxy]benzaldehyde have demonstrated significant activity, inducing apoptosis and causing cell cycle arrest at the G2/M phase. nih.gov The mechanism of action for some of these derivatives is believed to involve the disruption of mitochondrial membrane potential. nih.gov

Furthermore, hybrid molecules incorporating a 2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety, derived from a cinnamaldehyde-like structure, have been synthesized and evaluated for their anticancer properties. nih.gov These compounds have shown inhibitory effects on the growth of various cancer cell lines, including leukemia, colon cancer, and breast cancer. nih.gov The presence of the chloro-substituted propenylidene group appears to be a key determinant of their biological activity. nih.gov

Table 1: Anticancer Activity of Selected Benzaldehyde Derivatives

| Compound | Cell Line | Activity | Reference |

| 2-(benzyloxy)-5-chlorobenzaldehyde | HL-60 | Significant activity at 1-10 µM | nih.gov |

| 2-[(2-chlorobenzyl)oxy]benzaldehyde | HL-60 | Significant activity at 1-10 µM | nih.gov |

| Ciminalum–thiazolidinone hybrids | NCI60 panel | GI50 values in the micromolar range | nih.gov |

| 2-chloroacetamides | Jurkat, MDA-MB-231 | Significant cytotoxic activity | uran.ua |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 | EC50 of 7.1 ± 0.6 μM | mdpi.com |

Assessment of Anti-inflammatory and Antidiabetic Potential

The anti-inflammatory properties of benzaldehyde derivatives have also been a subject of scientific inquiry. nih.govnih.gov Research has shown that certain Schiff bases and their metal complexes can exhibit anti-inflammatory effects. nih.gov For instance, Schiff bases derived from salicylaldehyde (B1680747) have been found to possess anti-inflammatory activity. nih.gov The mechanism of action for some of these compounds may involve the inhibition of enzymes like cyclooxygenases (COX) and phospholipase A2, which are key mediators of inflammation. nih.govnih.gov

In the realm of antidiabetic research, derivatives containing heterocyclic rings, such as 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones, have been investigated for their potential to inhibit carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. nih.govnih.gov Inhibition of these enzymes can help in managing postprandial hyperglycemia, a key aspect of diabetes management. nih.gov Novel N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamide (B126) derivatives have also shown promise as effective antidiabetic agents, with some compounds exhibiting significant α-amylase and α-glucosidase inhibitory activities. researchgate.net

Table 2: Anti-inflammatory and Antidiabetic Activity of Related Derivatives

| Compound Class | Activity | Target | Reference |

| Benzimidazole derivatives | Anti-inflammatory | COX, Aldose reductase, Phospholipase A2 | nih.govnih.gov |

| 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones | Antidiabetic | α-amylase, α-glucosidase | nih.govnih.gov |

| N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamides | Antidiabetic | α-amylase, α-glucosidase | researchgate.net |

Studies on Antimicrobial and Antifungal Efficacy

The antimicrobial and antifungal potential of derivatives of substituted benzaldehydes is well-documented. capes.gov.brnih.gov Schiff bases and their metal complexes are a prominent class of compounds investigated for these properties. bendola.comjmchemsci.comresearchgate.net The antimicrobial activity is often attributed to the azomethine nitrogen in the Schiff base structure. mdpi.com

Studies have shown that Schiff bases derived from 5-chloro-salicylaldehyde exhibit activity against a range of bacteria, including Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, and Staphylococcus aureus, as well as fungi like Aspergillus niger and Candida albicans. capes.gov.br The introduction of a metal ion to form a complex can enhance this activity. bendola.com For example, copper(II) complexes of Schiff bases have shown improved antibacterial effects compared to the parent ligands. bendola.com Other research has focused on quinoxaline (B1680401) derivatives, with 2-Chloro-3-hydrazinylquinoxaline showing notable effectiveness against various Candida species. nih.gov

Table 3: Antimicrobial and Antifungal Activity of Related Derivatives

| Compound Class | Organism | Activity | Reference |

| Schiff bases from 5-chloro-salicylaldehyde | B. subtilis, E. coli, S. aureus, A. niger, C. albicans | Antibacterial and antifungal activity | capes.gov.br |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | Antifungal activity with MIC between 16 and 256 μg/mL | scielo.br |

| 2-Chloro-3-hydrazinylquinoxaline | Candida species | Noteworthy effectiveness | nih.gov |

| Benzaldehydes | Fungi | Antifungal activity | escholarship.org |

Exploration of Antiviral (e.g., Anti-HIV-1) Properties of Analogs

The search for novel antiviral agents has also included the investigation of benzaldehyde-related structures. Specifically, analogs of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles have been synthesized and evaluated for their activity against human cytomegalovirus (HCMV). nih.gov

While direct studies on the anti-HIV-1 properties of this compound derivatives are not extensively reported, research on related structures provides valuable insights. For example, various derivatives of 3'-azido-2',3'-dideoxythymidine (AZT), a well-known anti-HIV drug, have been synthesized and tested. nih.gov These studies highlight the potential of modifying existing antiviral agents to improve their efficacy and pharmacological profiles. The general principle of developing prodrugs to enhance the delivery and activity of antiviral compounds is a relevant strategy that could be applied to derivatives of this compound. nih.gov

Evaluation of Antiplasmodial Activity

Malaria remains a significant global health challenge, necessitating the development of new antimalarial drugs. Benzimidazole derivatives have emerged as a promising class of compounds with antiplasmodial activity. nih.gov Research has shown that certain 2-amidobenzimidazole derivatives exhibit activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

Furthermore, synthetic 1-azabenzanthrones have been tested for their in vitro activity against chloroquine-resistant strains of P. falciparum. nih.gov These studies indicate that even weakly cytotoxic compounds can possess significant antiparasitic activity, suggesting that derivatives of this compound could be explored for their potential as antiplasmodial agents. nih.gov

Industrial and Material Science Applications

This compound serves as a significant chemical intermediate, acting as a foundational molecule for the construction of more complex chemical structures in the field of fine chemical synthesis. Its utility stems from the specific arrangement of its functional groups: the reactive aldehyde, the electron-withdrawing chloro group, and the two methyl groups, which provide steric and electronic influence. This distinct substitution pattern makes it a valuable precursor for introducing the 2-chloro-3,5-dimethylphenyl moiety into a variety of target molecules.

The synthesis of complex pharmaceutical products often relies on correspondingly substituted benzaldehydes as starting materials. For instance, the creation of certain 5-phenylpyrimidines, which are potent inhibitors of glutamate (B1630785) release and useful in treating cerebral ischemic damage, requires a specifically substituted benzaldehyde as a key starting material. google.com The process of preparing 2,3,5-trihalobenzaldehydes from 1,2,4-trihalobenzene highlights the industrial importance of accessing such intermediates for pharmaceutical synthesis. google.com Similarly, substituted benzaldehydes like 2-amino-5-chloro-3-methyl-benzaldehyde are synthesized as intermediates for further chemical elaboration. chemicalbook.com The aldehyde group on this compound is particularly useful as it can undergo a wide range of chemical transformations, including oxidation, reduction, and condensation reactions, to build the scaffold of larger, more intricate molecules.

The chemical structure of this compound makes it a candidate for applications in polymer and materials science. Aromatic aldehydes are a known class of monomers used in the synthesis of various polymeric materials. The aldehyde functional group can participate in polymerization reactions, such as condensation polymerization with other suitable co-monomers, to form polymer chains.

While specific polymers derived directly from this compound are not extensively documented in mainstream literature, its potential is rooted in established polymerization chemistry. For example, the synthesis of dense 1,2,3-triazole polymers can be achieved through the polymerization of monomers containing reactive groups like alkynes and azides. mdpi.com Aromatic aldehydes can be incorporated into such polymer backbones to impart specific properties. The presence of the chlorine atom and methyl groups on the benzene ring of this compound would be expected to influence the properties of any resulting polymer, such as its thermal stability, solubility, and refractive index. Furthermore, C3-symmetric polymers, which possess unique, highly-branched structures, can be synthesized via the cyclotrimerization of monomers, a process where aldehyde-derived functionalities could play a role. nih.gov The development of advanced materials often involves creating polymers with tailored characteristics, and functionalized aromatic aldehydes represent a class of building blocks for achieving this.

Future Research Directions and Emerging Paradigms

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing a framework for understanding how the chemical structure of a compound correlates with its biological activity. drugdesign.org This empirical process involves systematically modifying a lead compound's molecular structure to identify which parts are responsible for its effects, leading to the design of new compounds with improved potency and selectivity. drugdesign.org

For derivatives of this compound, SAR exploration represents a significant future research direction. By synthesizing a library of analogues, researchers could elucidate the roles of the chloro, methyl, and aldehyde groups in interacting with a biological target. For example, SAR studies on other aromatic compounds have revealed critical insights. In a series of 3,4-dihydropyrido[3,2-d]pyrimidone inhibitors, the nitrogen atom was found to be crucial for binding, likely through hydrogen bonding. drugdesign.org In another study on flavone (B191248) derivatives, substitutions on the aromatic rings were shown to strongly impact cytotoxic activity against cancer cell lines. mdpi.com Similarly, SAR studies on coumarin (B35378) derivatives demonstrated that adding electron-withdrawing groups, like a nitro group, could significantly enhance antifungal activity. mdpi.com

An SAR campaign for this compound derivatives would involve:

Modification of the Chloro Group: Replacing the chlorine with other halogens (F, Br, I) or with hydrogen to determine the effect of halogen bonding and electron-withdrawing potential.

Alteration of Methyl Groups: Shifting the positions of the methyl groups or replacing them with other alkyl groups to probe steric limitations within a receptor's binding pocket.

Transformation of the Aldehyde: Converting the aldehyde to other functional groups such as an alcohol, carboxylic acid, or an imine to assess its importance for the observed biological activity.

These systematic variations would generate critical data for designing more effective and targeted therapeutic agents based on the this compound scaffold.

The integration of artificial intelligence (AI) and machine learning (ML) is an emerging paradigm set to revolutionize chemical research. These computational tools can analyze vast datasets to identify patterns, predict properties, and optimize processes, thereby accelerating the pace of discovery. nih.gov

In the context of this compound and its derivatives, AI and ML can be applied in several ways:

Predictive Modeling: ML algorithms can be trained to predict the biological activity or physical properties of novel, unsynthesized derivatives. This allows researchers to screen thousands of virtual compounds and prioritize the most promising candidates for actual synthesis, saving time and resources. For example, ML models have been successfully developed to predict the rheological behavior of nanofluids and to screen molecules for specific fragrances. elsevierpure.comdaneshyari.com

Synthesis Planning: AI can predict the difficulty of synthesizing a target molecule, helping chemists to design more efficient and reliable reaction pathways. nih.gov Recent work has shown that ML can augment molecular dynamics simulations to model structural transformations in materials, a technique that could be adapted to predict reaction outcomes and design new synthesis routes under various conditions. arxiv.org

De Novo Design: Generative AI models can design entirely new molecules with desired properties from scratch. By providing the model with a set of target parameters (e.g., high binding affinity to a specific enzyme, low toxicity), it can propose novel structures based on the this compound framework that chemists may not have conceived of otherwise.

By leveraging AI and ML, future research can move beyond traditional trial-and-error approaches to a more data-driven and predictive methodology for designing and synthesizing new compounds and materials from this compound.

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The production and use of aromatic aldehydes, including this compound, are prime areas for the application of these principles to enhance sustainability.

Future research will increasingly focus on environmentally benign methods for synthesizing and reacting these compounds. Key green chemistry approaches include:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives. Glycerol, for instance, has been used as a non-toxic, biodegradable, and recyclable solvent for the synthesis of 2-arylbenzothiazoles from aromatic aldehydes at ambient temperature, often without the need for a catalyst. researchgate.net Water is another excellent green solvent, and some reactions, like the Biginelli cyclocondensation, have been optimized to run efficiently in water or even under solvent-free conditions. nih.gov

Catalyst-Free and One-Pot Reactions: Designing synthetic routes that minimize waste and energy consumption. One-pot reactions, where multiple reaction steps are carried out in the same vessel, improve efficiency and reduce the need for purification of intermediates. rsc.org The development of protocols that proceed without a catalyst further enhances the green credentials of a synthesis. researchgate.net

Energy-Efficient Methods: Utilizing alternative energy sources like microwave irradiation or mechanochemistry (ball milling) can significantly shorten reaction times and reduce energy input compared to conventional heating. rsc.orgmdpi.com For example, the synthesis of 2-amino-4H-chromene derivatives from aryl aldehydes has been achieved with high yields using a ball milling technique at room temperature. rsc.org

Applying these green chemistry paradigms to the lifecycle of this compound—from its own synthesis to its use as an intermediate—will be crucial for developing more sustainable chemical manufacturing processes.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-3,5-dimethylbenzaldehyde?

- Methodology : A common approach involves Friedel-Crafts acylation or chlorination of pre-functionalized aromatic precursors . For example:

- Condensation reactions : Substituted benzaldehydes can be synthesized via refluxing with glacial acetic acid and ethanol under controlled conditions (e.g., 4 hours at 80°C) .

- Chlorination optimization : Side-chain chlorination of methyl groups on aromatic rings, followed by oxidation, yields chloro-aldehydes. Reaction efficiency (~63% yield) depends on stoichiometry, temperature, and catalyst selection .

- Safety note : Use inert atmospheres (N₂/Ar) to prevent undesired side reactions.

Q. How is this compound characterized using spectroscopic methods?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at 2.3 ppm for CH₃ and aldehyde protons at 9.8–10.2 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 183.05 for C₉H₉ClO). NIST spectral libraries provide reference fragmentation patterns .

- IR spectroscopy : Aldehyde C=O stretches appear at ~1700 cm⁻¹, while C-Cl bonds show absorption near 550–650 cm⁻¹ .

Q. What safety precautions are recommended when handling this compound?

- Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritation risks noted in benzaldehyde derivatives) .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., chlorinating agents) .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before aqueous disposal .

Advanced Research Questions

Q. How do the chloro and methyl substituents influence the compound’s reactivity in electrophilic substitution?

- Mechanistic analysis :

- Steric effects : The 3,5-dimethyl groups hinder para-substitution, directing electrophiles to the ortho position relative to the aldehyde.

- Electronic effects : The electron-withdrawing Cl group deactivates the ring, favoring nitration/sulfonation under strong acidic conditions (e.g., H₂SO₄/HNO₃ at 0–5°C) .

- Computational validation : Density Functional Theory (DFT) studies predict charge distribution and reaction pathways (e.g., Fukui indices for electrophilic attack sites) .

Q. What are the best practices for X-ray crystallographic analysis of this compound?

- Crystallography workflow :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data.

- Structure refinement : SHELXL (v.2018/3) refines positional and thermal parameters. Hydrogen atoms are placed geometrically, with restraints for methyl groups .

- Validation tools : Check CIF files with PLATON/ADDSYM to detect missed symmetry or twinning .

Q. How can computational methods predict its reactivity in novel reactions?

- Modeling strategies :

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the aldehyde group’s hydrogen-bonding potential .

- Reaction simulation : Gaussian 16 calculates transition states for proposed mechanisms (e.g., nucleophilic addition to the aldehyde). Optimize geometries at the B3LYP/6-31G(d) level .

- Solvent effects : COSMO-RS models predict solubility and reaction yields in polar aprotic solvents (e.g., DMF vs. THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.